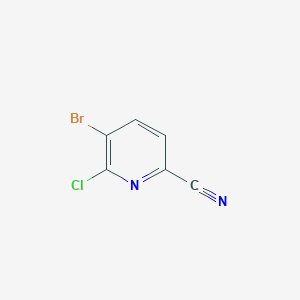
5-溴-6-氯吡啶甲腈
描述
5-Bromo-6-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-6-chloropicolinonitrile involves the use of 3-bromo-2-chloropyridine 1-oxide, trimethylsilyl cyanide, and triethylamine in acetonitrile . The reaction mixture is heated under reflux for three days .Molecular Structure Analysis
The InChI code for 5-Bromo-6-chloropicolinonitrile is 1S/C6H2BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H . This indicates that the compound contains a pyridine ring with bromine and chlorine substituents, as well as a nitrile group.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-6-chloropicolinonitrile are not detailed in the search results, the compound can serve as a useful intermediate in various synthetic processes .Physical And Chemical Properties Analysis
5-Bromo-6-chloropicolinonitrile is a solid at room temperature . It has a density of 1.85±0.1 g/cm3 . The compound is typically stored under an inert atmosphere at 2-8°C .科学研究应用
计算分析和生物学意义
5-溴-6-氯吡啶甲腈 (5B3N2C) 已成为计算计算的主题,以了解其分子结构和能量动力学。利用 DFT/B3LYP 方法和各种分析技术,如分子静电势 (MEP) 和前沿分子轨道 (FMO),研究人员已经能够评估 5B3N2C 的电子密度和反应位点。该化合物的生物学重要性已在针对靶蛋白的分子对接研究中得到强调,展示了其作为着丝粒相关蛋白抑制剂的潜力。这包括通过分子动力学模拟评估化合物-蛋白质复合物的稳定性 (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021)。
抗病毒和细胞毒活性
5-溴-6-氯吡啶甲腈相关化合物另一个方面是它们的抗病毒和细胞毒活性。研究表明,6-溴阿普辛诺辛等化合物表现出显着的抗疟疾和抗分枝杆菌活性。此外,某些衍生物已显示出对疟原虫物种的特定酶的活性,并显示出与血清素 5-HT2 受体亚型的结合亲和力 (Hu et al., 2002)。
合成和在化学中的应用
5-溴-6-氯吡啶甲腈及其衍生物的合成涉及各种化学反应,提供了对该化合物在化学合成中的多功能性的见解。例如,5-氯或溴-6, 2'-O-环胞苷与 N-溴或氯-琥珀酰亚胺的反应形成特定的衍生物,表明该化合物在创建不同的化学结构中的用途 (Maruyama, Kimura, Sato, & Honjo, 1986)。
电催化合成
已经研究了从 5-溴-6-氯吡啶甲腈衍生物电催化合成 6-氨基烟酸等相关化合物。这涉及电化学还原过程,展示了 5-溴-6-氯吡啶甲腈在电化学应用中的潜力 (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004)。
安全和危害
属性
IUPAC Name |
5-bromo-6-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCQPDVYUJLEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856951 | |
| Record name | 5-Bromo-6-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropicolinonitrile | |
CAS RN |
1256823-65-0 | |
| Record name | 5-Bromo-6-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


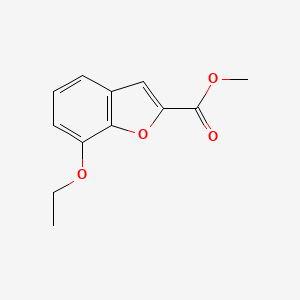
![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)
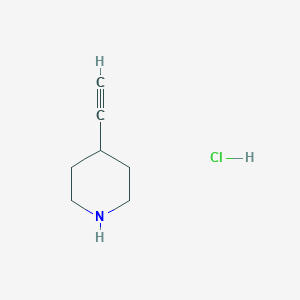
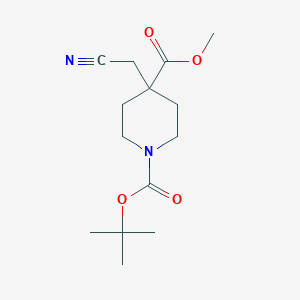
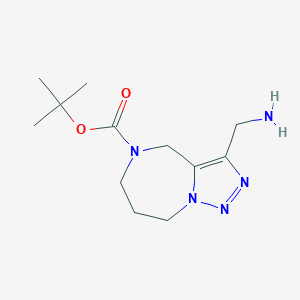
![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)
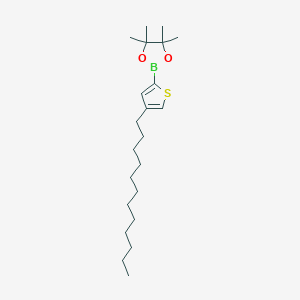
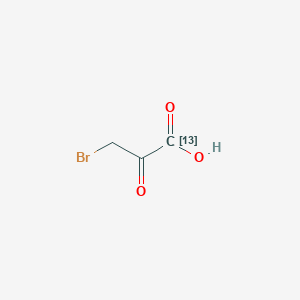
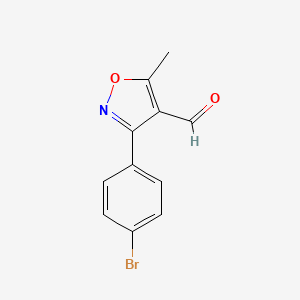

![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1375765.png)
![9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1375768.png)